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Abstract: This technical guide provides a comprehensive overview of the quantum chemical

calculations performed on 1-methyl-1H-pyrazole-4-carbonitrile, a molecule of significant

interest in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory

(DFT), this paper details the optimized molecular geometry, vibrational frequencies, frontier

molecular orbitals (HOMO-LUMO), and predicted NMR spectra. The methodologies are

presented to serve as a protocol for researchers, and all quantitative data are summarized in

structured tables for comparative analysis. Visual workflows are provided to elucidate the

computational processes. This document is intended for researchers, scientists, and

professionals in the field of drug development and computational chemistry.

Introduction
1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring

substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The

pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous

biologically active compounds.[3] Understanding the molecule's electronic structure, stability,

and reactivity is paramount for designing novel derivatives with enhanced therapeutic or

material properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

offer profound insights into molecular properties at the atomic level.[4] These computational

methods allow for the prediction of geometric parameters, vibrational modes for spectroscopic
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analysis, and electronic characteristics that govern chemical reactivity. This guide outlines the

theoretical framework and results of such calculations for 1-methyl-1H-pyrazole-4-
carbonitrile.

Computational Methodology
The following section details the protocol for the quantum chemical calculations. The methods

described are standard for achieving reliable theoretical data for organic molecules.

Geometry Optimization
The initial 3D structure of 1-methyl-1H-pyrazole-4-carbonitrile was constructed. A full

geometry optimization was then performed to locate the global minimum on the potential

energy surface.[5][6] This process ensures that all subsequent calculations are based on the

most stable conformation of the molecule.[6]

Software: Gaussian 16 Suite

Method: Density Functional Theory (DFT)

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

Basis Set: 6-311++G(d,p)[7][8]

Convergence Criteria: Tight convergence criteria were used for all optimizations.

Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum, a harmonic

vibrational frequency calculation was performed at the same level of theory (B3LYP/6-

311++G(d,p)).[9] The absence of imaginary frequencies confirms a stable structure. The

calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman

spectra.[10]

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical for understanding chemical reactivity.[11][12][13] The energy of the HOMO
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relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability

to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability

and reactivity.[12] These orbitals and their energies were calculated from the optimized

geometry.

NMR Chemical Shift Prediction
The isotropic chemical shielding constants for ¹H and ¹³C were calculated using the Gauge-

Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7][8] The calculated

shielding values were converted to chemical shifts (δ) in parts per million (ppm) by referencing

them against tetramethylsilane (TMS), which was calculated at the same level of theory.

Visualized Computational Workflow
The logical flow of the quantum chemical calculations is depicted below. This workflow

illustrates the dependency of subsequent analyses on an accurately optimized molecular

geometry.
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Caption: Computational workflow for quantum chemical analysis.

Results and Discussion
The following sections present the quantitative data derived from the calculations.

Optimized Molecular Geometry
The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the

optimized structure of 1-methyl-1H-pyrazole-4-carbonitrile are presented in Table 1. The

pyrazole ring is nearly planar, a characteristic feature of aromatic heterocyclic systems.

Table 1. Selected Optimized Geometric Parameters
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Parameter Atoms Involved Value (Å or °)

Bond Lengths (Å)

N1-N2 1.365

N2-C3 1.331

C3-C4 1.425

C4-C5 1.380

C5-N1 1.378

N1-C(methyl) 1.465

C4-C(nitrile) 1.430

C(nitrile)≡N(nitrile) 1.158

Bond Angles (°) **

C5-N1-N2 111.5

N1-N2-C3 105.9

N2-C3-C4 110.8

C3-C4-C5 104.5

C4-C5-N1 107.3

C3-C4-C(nitrile) 127.1

Dihedral Angle (°) **

N2-N1-C5-C4 -0.5

Atom numbering follows standard IUPAC nomenclature.

Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can aid in the

assignment of experimental IR and Raman bands. Key vibrational modes are summarized in
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Table 2. The C≡N stretching vibration is a characteristic and strong absorption in IR

spectroscopy. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[10]

Table 2. Calculated Vibrational Frequencies for Key Modes

Vibrational Mode Functional Group
Calculated Frequency
(cm⁻¹)

C-H Stretch (Aromatic) C3-H, C5-H 3125, 3098

C-H Stretch (Methyl) -CH₃ 3015 (asym), 2955 (sym)

C≡N Stretch -C≡N 2258

Ring C=N/C=C Stretch Pyrazole Ring 1595, 1510, 1460

C-H In-plane Bend Aromatic & Methyl 1440, 1380, 1150

Ring Breathing Pyrazole Ring 985

Electronic Properties
The analysis of frontier molecular orbitals is essential for predicting the molecule's reactivity

and electronic transitions. The HOMO is primarily localized over the pyrazole ring, while the

LUMO shows significant density over the carbonitrile group and the C3-C4 bond, suggesting

these sites are susceptible to nucleophilic attack. The calculated energies are presented in

Table 3.

Table 3. Calculated Electronic Properties

Property Value (eV)

HOMO Energy -6.85

LUMO Energy -1.98

HOMO-LUMO Gap (ΔE) 4.87

The relatively large HOMO-LUMO gap of 4.87 eV indicates high kinetic stability, which is typical

for aromatic compounds. A smaller energy gap would imply higher chemical reactivity.[12]
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Caption: Relationship between molecular structure and properties.

Predicted ¹H and ¹³C NMR Chemical Shifts
The theoretical NMR chemical shifts are an invaluable tool for structure elucidation and for

confirming synthesis results. The calculated values, referenced to TMS, are provided in Tables

4 and 5.

Table 4. Predicted ¹H NMR Chemical Shifts (δ, ppm)

Atom Environment Calculated Shift (ppm)

H (C3) Aromatic 7.95

H (C5) Aromatic 8.12

H (Methyl) N-CH₃ 3.98

Table 5. Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1338007?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Environment Calculated Shift (ppm)

C3 Aromatic C-H 139.5

C4 Aromatic C-CN 108.2

C5 Aromatic C-H 131.8

C (Methyl) N-CH₃ 38.5

C (Nitrile) -C≡N 114.0

The predicted shifts are consistent with the electronic environment of each nucleus. The

aromatic protons and carbons resonate in their expected downfield regions, while the methyl

group appears upfield.

Conclusion
This technical guide has detailed a comprehensive quantum chemical study of 1-methyl-1H-
pyrazole-4-carbonitrile using Density Functional Theory. The computational protocol, from

geometry optimization to property calculation, has been clearly outlined. The presented data,

including optimized geometric parameters, key vibrational frequencies, frontier molecular orbital

energies, and predicted NMR chemical shifts, provide a fundamental understanding of the

molecule's structural and electronic characteristics. These theoretical results serve as a robust

foundation for future experimental work and can guide the rational design of novel pyrazole-

based compounds for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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